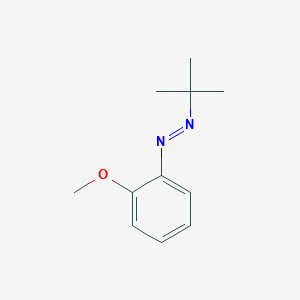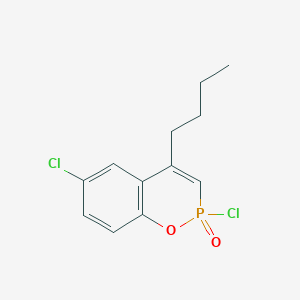
6-Ethyl-5-methyl-3,4-dihydro-2H-1,4-selenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-5-methyl-3,4-dihydro-2H-1,4-selenazine is a heterocyclic compound containing selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-methyl-3,4-dihydro-2H-1,4-selenazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable selenoamide with an alkylating agent. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5-methyl-3,4-dihydro-2H-1,4-selenazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it to selenides.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
Scientific Research Applications
6-Ethyl-5-methyl-3,4-dihydro-2H-1,4-selenazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex selenium-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-5-methyl-3,4-dihydro-2H-1,4-selenazine involves its interaction with molecular targets such as enzymes or receptors. The selenium atom in the compound can participate in redox reactions, influencing various biochemical pathways. This can lead to the modulation of cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone
- 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylate
Uniqueness
6-Ethyl-5-methyl-3,4-dihydro-2H-1,4-selenazine is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to similar compounds containing sulfur or oxygen.
Properties
CAS No. |
823802-49-9 |
|---|---|
Molecular Formula |
C7H13NSe |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
6-ethyl-5-methyl-3,4-dihydro-2H-1,4-selenazine |
InChI |
InChI=1S/C7H13NSe/c1-3-7-6(2)8-4-5-9-7/h8H,3-5H2,1-2H3 |
InChI Key |
BMUTWRIAOMKROX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NCC[Se]1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine](/img/structure/B14206120.png)

![2,5-Di([1,1'-biphenyl]-4-yl)thieno[3,2-b]thiophene](/img/structure/B14206138.png)
![Benzamide, N-[2-(2,4-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206144.png)

![[2-Methoxy-2-(3-nitrophenyl)ethenyl]oxidanium](/img/structure/B14206148.png)
![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine]](/img/structure/B14206153.png)


![5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14206171.png)
![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14206181.png)


